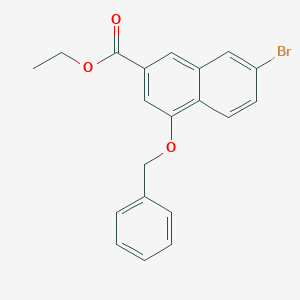

Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 7-bromo-4-phenylmethoxynaphthalene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17BrO3/c1-2-23-20(22)16-10-15-11-17(21)8-9-18(15)19(12-16)24-13-14-6-4-3-5-7-14/h3-12H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMFTPPRKZGIBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C2C=CC(=CC2=C1)Br)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60443257 | |

| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

178877-03-7 | |

| Record name | Ethyl 4-(benzyloxy)-7-bromonaphthalene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60443257 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Ethyl 4 Benzyloxy 7 Bromo 2 Naphthoate

Reactivity of the Bromine Atom

The bromine atom at the C-7 position of the naphthalene (B1677914) ring is a key handle for introducing molecular complexity. Its reactivity is characteristic of an aryl bromide, enabling a variety of transformations that proceed through different mechanistic manifolds.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira) for C-C Bond Formation

The bromine substituent makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions, a cornerstone of modern C-C bond formation.

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming biaryl compounds by coupling the aryl bromide with an organoboron reagent. While specific studies on Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate are not prevalent, the reactivity can be inferred from similar substrates like 6-bromo-2-naphthoic acid. google.com The reaction involves the coupling of the bromo-naphthoate derivative with a suitable boronic acid in the presence of a palladium catalyst and a base. The catalytic cycle proceeds via oxidative addition of the palladium(0) complex to the C-Br bond, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of a Bromo-Naphthoic Acid Derivative

| Parameter | Condition | Reference |

| Aryl Halide | 6-Bromo-2-naphthoic acid | google.com |

| Boronic Acid | 3-Adamantyl-4-methoxyphenylboronic acid | google.com |

| Catalyst | Palladium(II) acetate | google.com |

| Base | Potassium carbonate | google.com |

| Solvent | n-Propanol/Water | google.com |

| Temperature | 60-110 °C | google.com |

Heck Reaction: The Heck reaction facilitates the vinylation of aryl halides. organic-chemistry.orgmdpi.com For this compound, this would involve a reaction with an alkene, such as an acrylate (B77674) or styrene, in the presence of a palladium catalyst and a base. thieme-connect.de The mechanism is initiated by the oxidative addition of the Pd(0) catalyst into the C-Br bond. This is followed by migratory insertion of the alkene into the newly formed Aryl-Pd bond and subsequent β-hydride elimination to release the substituted alkene product. thieme-connect.denih.gov Studies on 2-bromonaphthalene (B93597) show that such couplings can be carried out efficiently, often in environmentally benign media like ionic liquids, to produce substituted naphthalenes. semanticscholar.org

Sonogashira Coupling: This reaction is employed to couple terminal alkynes with aryl halides, forming arylalkynes. libretexts.orgwikipedia.org The reaction of this compound would require a palladium catalyst, a copper(I) co-catalyst, and an amine base. organic-chemistry.org The mechanism involves two interconnected catalytic cycles. In the palladium cycle, oxidative addition to the C-Br bond occurs. In the copper cycle, a copper acetylide is formed, which then undergoes transmetalation with the palladium complex. Reductive elimination from the palladium center yields the final alkynylated naphthalene product. wikipedia.org

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) on an aryl halide like this one is generally challenging. The SNAr mechanism requires the aromatic ring to be electron-deficient, which is typically achieved by the presence of strong electron-withdrawing groups (e.g., nitro groups) at the ortho and/or para positions to the leaving group. rsc.org These groups stabilize the negative charge of the intermediate Meisenheimer complex. rsc.org

In this compound, the ester group at the C-2 position does exert an electron-withdrawing effect through resonance. However, this effect is attenuated by the distance to the C-7 bromine. The benzyloxy group at C-4 is electron-donating. Therefore, forcing a direct displacement of the bromine atom by a nucleophile would likely require harsh reaction conditions, and the reaction is generally not favored compared to metal-catalyzed pathways.

Lithium-Halogen Exchange and Subsequent Quenching

Lithium-halogen exchange is a rapid and efficient method for converting aryl bromides into highly reactive organolithium species. wikipedia.org This transformation is typically achieved by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether. harvard.edu

For this compound, this reaction would generate the 7-lithio-naphthalene derivative. This newly formed organometallic intermediate is a potent nucleophile and can be quenched with a wide variety of electrophiles. This two-step sequence allows for the introduction of various functional groups at the C-7 position.

Table 2: Potential Electrophilic Quenching Agents for the Lithiated Intermediate

| Electrophile | Resulting Functional Group |

| Carbon dioxide (CO₂) | Carboxylic acid |

| Aldehydes (e.g., formaldehyde) | Secondary alcohol |

| Ketones (e.g., acetone) | Tertiary alcohol |

| Dimethylformamide (DMF) | Aldehyde |

| Alkyl halides (e.g., methyl iodide) | Alkyl group |

Reactivity of the Ethyl Ester Moiety

The ethyl ester group is another key reactive center in the molecule, susceptible to transformations such as transesterification and reduction.

Transesterification Reactions

Transesterification is the process of exchanging the ethyl group of the ester with another alkyl group from a different alcohol. This reaction can be catalyzed by either an acid or a base.

Acid-Catalyzed Transesterification: In the presence of a strong acid, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic. Nucleophilic attack by a new alcohol (R'-OH) leads to a tetrahedral intermediate. After proton transfer, ethanol (B145695) is eliminated, and deprotonation of the new carbonyl yields the transesterified product. To drive the equilibrium towards the new ester, the reacting alcohol is often used in large excess as the solvent.

Base-Catalyzed Transesterification: A strong base (e.g., an alkoxide, R'O⁻) directly attacks the carbonyl carbon in a nucleophilic acyl substitution. This forms a tetrahedral intermediate which then collapses, expelling the ethoxide leaving group to form the new ester.

Reduction of the Ester to Alcohol or Aldehyde functionalities

The ethyl ester can be reduced to either a primary alcohol or an aldehyde, depending on the choice of reducing agent and reaction conditions.

Reduction to Alcohol: Strong reducing agents, most notably lithium aluminum hydride (LiAlH₄), readily reduce esters to primary alcohols. The mechanism involves the delivery of two hydride equivalents. The first hydride attacks the carbonyl carbon to form a tetrahedral intermediate, which then collapses to eliminate ethoxide and form an intermediate aldehyde. Since aldehydes are more reactive than esters towards reduction, the aldehyde is immediately attacked by a second hydride equivalent, yielding, after an aqueous workup, the primary alcohol, [4-(benzyloxy)-7-bromo-naphthalen-2-yl]methanol.

Reduction to Aldehyde: The reduction can be stopped at the aldehyde stage by using a sterically hindered and less reactive reducing agent at low temperatures. Diisobutylaluminum hydride (DIBAL-H) is the reagent of choice for this transformation. At low temperatures (typically -78 °C), one equivalent of DIBAL-H coordinates to the ester's carbonyl oxygen and delivers a single hydride. The resulting tetrahedral intermediate is stable at this temperature. Upon aqueous workup, the intermediate hydrolyzes to release the aldehyde, 4-(benzyloxy)-7-bromo-2-naphthaldehyde. Using only one equivalent of the reagent and maintaining a low temperature are critical to prevent over-reduction to the alcohol.

Reactivity of the Benzyloxy Ether

The benzyloxy group presents a key site for chemical modification, primarily through cleavage of the benzyl-oxygen bond.

Catalytic Hydrogenolysis for Selective Benzyl (B1604629) Ether Cleavage

Catalytic hydrogenolysis is a common and effective method for the deprotection of benzyl ethers to reveal the corresponding phenol (B47542). This transformation is typically achieved using a palladium catalyst, often supported on carbon (Pd/C), in the presence of hydrogen gas (H₂). The reaction proceeds via the cleavage of the C-O bond of the ether, yielding the free phenol and toluene (B28343) as a byproduct. rsc.org

For this compound, the selective cleavage of the benzyloxy ether presents a chemoselectivity challenge due to the presence of the bromo substituent. Aryl bromides are also susceptible to reduction under certain hydrogenolysis conditions, which could lead to the undesired formation of the debrominated product.

Table 1: Potential Products of Catalytic Hydrogenolysis

| Starting Material | Reagents | Potential Products |

|---|---|---|

| This compound | H₂, Pd/C | Ethyl 4-hydroxy-7-bromo-2-naphthoate (desired), Ethyl 4-hydroxy-2-naphthoate (debrominated), Toluene |

To achieve selective debenzylation while preserving the carbon-bromine bond, careful control of reaction conditions is crucial. The choice of catalyst, solvent, and hydrogen source can significantly impact the outcome. For instance, the use of transfer hydrogenolysis conditions, employing hydrogen donors like formic acid or ammonium (B1175870) formate, can sometimes offer milder alternatives to gaseous hydrogen and may enhance selectivity. researchgate.net The addition of certain additives, such as chloride salts, has also been reported to modulate catalyst activity and improve selectivity in the debenzylation of substrates containing aryl chlorides. researchgate.net While specific studies on this compound are not extensively documented, the principles of chemoselective hydrogenolysis suggest that optimized conditions can favor the formation of ethyl 4-hydroxy-7-bromo-2-naphthoate.

Rearrangement Reactions involving the Benzyloxy Group

Aryl benzyl ethers, including naphthyl benzyl ethers, can undergo thermal rearrangement reactions. rsc.orgcdnsciencepub.com When heated, benzyl naphthyl ethers can rearrange to form benzyl-substituted naphthols. cdnsciencepub.com For instance, the thermal rearrangement of benzyl-α-naphthyl ether has been reported to yield 4-benzyl-1-naphthol. cdnsciencepub.com This type of rearrangement is believed to proceed through a homolytic fission of the ether bond, generating benzyl and naphthyloxy radicals. These radicals can then recombine at different positions on the naphthalene ring.

In the case of this compound, a similar thermal rearrangement could potentially lead to the formation of C-benzylated naphthol derivatives. However, the specific products and their distribution would be influenced by the electronic and steric effects of the bromo and ester substituents on the naphthalene ring. It is also important to note that such rearrangements often require high temperatures and can lead to the formation of multiple products, including the parent naphthol and byproducts like toluene and dibenzyl. cdnsciencepub.com

Influence of Substituents on Reaction Outcomes and Selectivity

The bromo and benzyloxy substituents on the naphthalene ring exert significant electronic and steric influences, which in turn dictate the regioselectivity and stereoselectivity of various transformations.

Electronic and Steric Effects of Benzyloxy and Bromo Groups on Aromatic Reactivity

The benzyloxy group at the C-4 position and the bromo group at the C-7 position have distinct electronic properties that influence the reactivity of the naphthalene core.

Benzyloxy Group: The oxygen atom of the benzyloxy group is electron-donating through resonance (+M effect) and electron-withdrawing through induction (-I effect). The resonance effect generally dominates, making the naphthalene ring more electron-rich and thus more susceptible to electrophilic aromatic substitution. This activating effect is most pronounced at the ortho and para positions relative to the benzyloxy group. However, the bulky benzyl group can also exert a significant steric hindrance, potentially blocking access to the ortho position (C-3).

The combined effect of these two substituents on the aromatic reactivity of this compound is a complex interplay of these activating, deactivating, and steric factors. The electron-donating benzyloxy group will likely have a stronger influence on activating the ring for electrophilic attack compared to the deactivating effect of the bromo group.

Table 2: Electronic and Steric Effects of Substituents

| Substituent | Position | Electronic Effect | Steric Effect |

|---|---|---|---|

| Benzyloxy | 4 | +M, -I (overall activating) | High |

| Bromo | 7 | -I (deactivating) | Moderate |

| Ethyl Ester | 2 | -M, -I (deactivating) | Moderate |

Regioselectivity and Stereoselectivity in Complex Transformations

The directing effects of the benzyloxy and bromo groups are crucial in determining the regioselectivity of substitution reactions on the naphthalene ring. researchgate.net

Electrophilic Aromatic Substitution: In electrophilic aromatic substitution reactions, the position of attack will be determined by the combined directing effects of the existing substituents. The strongly activating benzyloxy group at C-4 would primarily direct incoming electrophiles to the C-3 (ortho) and C-5 (para-like) positions. However, the C-3 position is sterically hindered by the adjacent ester group at C-2. The bromo group at C-7 would direct to the C-6 and C-8 positions. The interplay of these directing effects can lead to a mixture of products, and the major product will depend on the specific electrophile and reaction conditions. libretexts.orgwordpress.com Generally, substitution on naphthalene rings is favored at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7) due to the greater stability of the intermediate carbocation. libretexts.orgstackexchange.com

Nucleophilic Aromatic Substitution: In nucleophilic aromatic substitution, the bromo group can act as a leaving group. The presence of the electron-withdrawing ester group at C-2 would activate the ring towards nucleophilic attack. Nucleophilic aromatic substitution generally occurs when strong electron-withdrawing groups are present ortho or para to the leaving group. masterorganicchemistry.com In this molecule, the ester group is meta to the bromo group, which is not ideal for activating nucleophilic substitution. Therefore, harsh conditions would likely be required for such a reaction.

Stereoselectivity: For transformations involving the creation of new stereocenters, the existing functionalities can influence the stereochemical outcome. For instance, if a reaction were to introduce a chiral center adjacent to the bulky benzyloxy group, the steric hindrance of this group could direct the approach of a reagent, leading to a preference for one stereoisomer over another. While specific examples for this exact molecule are scarce, the general principles of substrate-controlled stereoselection would apply. The synthesis of chiral ethers and the control of stereoselectivity in reactions on aromatic systems are active areas of research. nih.govnih.govyoutube.com

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations using Density Functional Theory (DFT)

DFT has become a principal method in computational chemistry for predicting molecular properties with a favorable balance of accuracy and computational cost. mdpi.com Calculations for Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate are typically performed using a functional such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a robust level of theory for geometry optimization and electronic property calculations. frontiersin.org

The first step in a computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. mdpi.com For a molecule with flexible groups like this compound, this involves exploring different spatial arrangements, or conformers, to find the one with the lowest energy.

The core of the molecule is a naphthalene (B1677914) ring system, which is inherently aromatic and prefers a planar geometry. researchgate.net However, the substituents—a bromo group, an ethyl ester group, and a benzyloxy group—can influence this planarity and have their own rotational degrees of freedom.

Naphthalene Core: The naphthalene ring is expected to be nearly planar. DFT calculations on substituted naphthalenes have shown that while substituents can cause minor puckering, the deviation from planarity is generally small. uoa.gr

Ethyl Ester Group: The orientation of the ethyl ester group relative to the naphthalene ring is a key conformational feature. The ester group itself tends to be planar, and its rotation around the C(2)-C(carbonyl) bond will determine its spatial relationship with the rest of the molecule.

Benzyloxy Group: The benzyloxy group introduces several rotatable bonds: the C(4)-O bond, the O-CH₂ bond, and the CH₂-Phenyl bond. The dihedral angles associated with these bonds define the position of the benzyl (B1604629) group. Studies on similar aromatic ethers suggest that the most stable conformers arise from a balance between steric hindrance and electronic effects, such as conjugation. nstda.or.th

Conformer Analysis: A full conformer analysis would involve systematically rotating the key dihedral angles and performing a geometry optimization for each starting structure to identify all local minima on the potential energy surface. The global minimum would represent the most stable conformer of the molecule. The relative energies of other low-lying conformers are also important, as they may be populated at room temperature.

The optimized geometry provides a wealth of data, including bond lengths, bond angles, and dihedral angles, which are fundamental to understanding the molecule's structure.

Table 1: Predicted Geometrical Parameters for this compound (Global Minimum Conformer)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths | C(7)-Br | ~1.90 Å |

| C(aromatic)-C(aromatic) | ~1.37 - 1.42 Å | |

| C(2)-C(ester) | ~1.50 Å | |

| C=O | ~1.21 Å | |

| C(ester)-O(ethyl) | ~1.34 Å | |

| C(4)-O(benzyl) | ~1.37 Å | |

| Bond Angles | C(6)-C(7)-Br | ~120° |

| C(8)-C(7)-Br | ~120° | |

| C(1)-C(2)-C(ester) | ~121° | |

| O=C-O(ethyl) | ~124° | |

| C(4)-O-C(benzyl) | ~118° | |

| Dihedral Angles | C(3)-C(4)-O-C(benzyl) | Varies with conformer |

Note: These values are illustrative and based on typical results from DFT calculations on analogous structures.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial for understanding a molecule's chemical reactivity and electronic properties. tandfonline.com The energy difference between them, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. frontiersin.org A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily excited and more reactive. researchgate.net

HOMO: For this compound, the HOMO is expected to be primarily localized on the electron-rich regions of the molecule. This would include the π-systems of the naphthalene and benzyloxy rings. The oxygen atom of the benzyloxy ether and, to a lesser extent, the bromine atom with its lone pairs, would also contribute to the HOMO.

LUMO: The LUMO, representing the lowest energy region for accepting an electron, is anticipated to be distributed over the electron-deficient parts of the molecule. This is typically the π* anti-bonding orbital of the naphthalene ring system, with significant contributions from the electron-withdrawing ethyl ester group.

Energy Gap (ΔE): The HOMO-LUMO energy gap for aromatic compounds of this size is typically in the range of 3-5 eV. frontiersin.org The presence of the extended π-system and the various substituents would modulate this value. The energy gap is directly related to the electronic absorption properties of the molecule, with a smaller gap corresponding to absorption at longer wavelengths. acs.org

Table 2: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | ~ -6.0 eV |

| LUMO Energy | ~ -1.5 eV |

Note: These are estimated values based on DFT calculations for similar bromo-aromatic and polycyclic aromatic compounds. frontiersin.orgtandfonline.com

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net It plots the electrostatic potential onto the electron density surface, using a color scale to indicate different potential values.

Red/Yellow Regions: These colors indicate regions of negative electrostatic potential, which are rich in electrons and are susceptible to electrophilic attack. For this compound, these regions are expected to be concentrated around the oxygen atoms of the carbonyl group in the ester and the ether linkage of the benzyloxy group, due to their high electronegativity and lone pairs of electrons. researchgate.netresearchgate.net

Blue Regions: These colors represent areas of positive electrostatic potential, which are electron-deficient and are sites for nucleophilic attack. These regions are typically found around the hydrogen atoms of the aromatic rings and the ethyl group. researchgate.netyoutube.com

Green Regions: These areas indicate neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's polarity and helps in rationalizing its intermolecular interactions. The negative potential sites on the oxygen atoms suggest they are likely to act as hydrogen bond acceptors. walisongo.ac.id

Theoretical Prediction of Spectroscopic Parameters

Computational chemistry allows for the simulation of various types of spectra, which can be used to validate experimentally obtained data or to predict the spectroscopic properties of yet-to-be-synthesized compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Theoretical calculations of NMR chemical shifts (δ) for both ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. nih.gov Comparing calculated shifts with experimental data can confirm structural assignments.

¹H NMR: The aromatic protons on the naphthalene and benzyl rings are expected to appear in the downfield region (typically 7.0-8.5 ppm). The chemical shifts will be influenced by the electronic effects of the bromo, ether, and ester substituents. The methylene (B1212753) protons of the benzyl group (O-CH₂-Ph) would likely appear as a singlet around 5.0-5.5 ppm. The quartet and triplet of the ethyl ester group would be found in the regions of ~4.4 ppm and ~1.4 ppm, respectively. docbrown.infoyoutube.com

¹³C NMR: The carbon spectrum will show a larger number of signals. The carbonyl carbon of the ester will be the most downfield signal (around 165-170 ppm). The aromatic carbons will resonate in the 110-160 ppm range, with their specific shifts determined by the attached substituents. The carbons of the ethyl and benzyloxy groups will appear in the upfield region. nih.gov

Vibrational Spectra (IR and Raman): Theoretical frequency calculations can predict the positions and intensities of vibrational modes in the Infrared (IR) and Raman spectra. nih.gov For this compound, key predicted vibrational frequencies would include:

Aromatic C-H stretching vibrations above 3000 cm⁻¹.

Aliphatic C-H stretching vibrations from the ethyl and benzyl groups just below 3000 cm⁻¹.

A strong C=O stretching vibration from the ester group, typically in the range of 1710-1730 cm⁻¹.

C-O stretching vibrations for the ester and ether linkages between 1000 and 1300 cm⁻¹.

Aromatic C=C stretching vibrations in the 1400-1600 cm⁻¹ region.

A C-Br stretching vibration at a lower frequency, typically below 700 cm⁻¹. nih.govresearchgate.net

Electronic Spectra (UV-Vis): Time-Dependent DFT (TD-DFT) is used to calculate the electronic transitions and simulate the UV-Vis absorption spectrum. acs.org Molecules with large conjugated π-systems like this one are expected to absorb in the UV region. The spectrum would likely be characterized by strong absorptions corresponding to π→π* transitions within the naphthalene and benzyl aromatic systems. The presence of substituents will cause shifts in the absorption maxima (λ_max) compared to unsubstituted naphthalene. ijcesen.comresearchgate.net One might expect multiple absorption bands, with the lowest energy transition corresponding to the HOMO-LUMO excitation.

Table 3: Predicted Key Spectroscopic Data for this compound

| Spectroscopy | Feature | Predicted Value/Region |

|---|---|---|

| ¹H NMR | Aromatic H | 7.0 - 8.5 ppm |

| -OCH₂-Ph | ~5.2 ppm | |

| -OCH₂CH₃ | ~4.4 ppm (quartet) | |

| -OCH₂CH₃ | ~1.4 ppm (triplet) | |

| ¹³C NMR | C=O (ester) | ~166 ppm |

| Aromatic C | 110 - 160 ppm | |

| IR | C=O stretch | ~1720 cm⁻¹ |

| C-O stretch | 1100 - 1300 cm⁻¹ | |

| Aromatic C-H stretch | >3000 cm⁻¹ |

| UV-Vis | λ_max (π→π*) | ~250-350 nm |

Note: These are representative values based on theoretical simulations of analogous compounds and serve as a guide for experimental characterization. docbrown.infonih.govnih.gov

Quantum Chemical Descriptors and Structure-Reactivity Relationships

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and reactivity of molecules like this compound. These methods allow for the calculation of various descriptors that provide insights into the molecule's stability, reactivity, and potential interaction sites.

Analysis of Chemical Hardness, Softness, and Electrophilicity Indices

Chemical Hardness (η) is a measure of the molecule's resistance to a change in its electron distribution. A large HOMO-LUMO gap corresponds to a hard molecule, indicating higher stability and lower reactivity.

Chemical Softness (S) is the reciprocal of hardness and signifies how easily the molecule's electron cloud can be polarized. A softer molecule is generally more reactive.

Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. A higher electrophilicity index suggests a greater propensity to act as an electrophile.

Table 1: Predicted Quantum Chemical Descriptors for this compound (Note: The following table is illustrative. Specific values are not available in the literature and would require dedicated computational studies.)

| Descriptor | Symbol | Predicted Value |

| Highest Occupied Molecular Orbital Energy | EHOMO | Data not available |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Data not available |

| HOMO-LUMO Gap | ΔE | Data not available |

| Chemical Hardness | η | Data not available |

| Chemical Softness | S | Data not available |

| Electronegativity | χ | Data not available |

| Electrophilicity Index | ω | Data not available |

Correlation of Electronic Properties with Predicted Chemical Reactivity

The electronic properties of this compound are expected to be influenced by its substituent groups. The bromine atom at the 7-position is an electron-withdrawing group, which would decrease the electron density of the naphthalene ring system, making it more susceptible to nucleophilic attack. acs.org The benzyloxy group at the 4-position, while containing an electronegative oxygen, can also participate in resonance, potentially donating electron density to the ring. The ethyl ester group is also electron-withdrawing.

The interplay of these substituents would create a specific electrostatic potential map, highlighting regions of positive and negative charge. The areas around the carbonyl carbon of the ester and the carbon atom bonded to the bromine would likely be electrophilic centers, prone to reaction with nucleophiles. Conversely, the oxygen atoms of the ether and ester functionalities would represent nucleophilic sites.

Computational studies on substituted naphthoic acids have shown that substituents significantly influence reactivity. ajpchem.orgresearchgate.net By analogy, the electronic properties of this compound would be correlated with its predicted reactivity in various chemical transformations, such as electrophilic aromatic substitution or nucleophilic acyl substitution.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a computational method used to study the physical movement of atoms and molecules over time. For a molecule like this compound, MD simulations can provide valuable insights into its conformational flexibility and its interactions with its environment.

Investigation of Conformational Dynamics and Flexibility of Naphthoate Esters

The structure of this compound contains several rotatable bonds, including those in the ethyl ester and benzyloxy substituents. This allows for a degree of conformational flexibility. MD simulations could explore the potential energy surface of the molecule to identify the most stable conformations and the energy barriers between them.

Study of Intermolecular Interactions and Solvent Effects

MD simulations can effectively model the non-covalent interactions between molecules of this compound, as well as its interactions with solvent molecules. The aromatic naphthalene core is susceptible to π-π stacking interactions, which could lead to aggregation. nih.gov The bromine atom can participate in halogen bonding, a directional interaction with nucleophilic atoms. The ester and ether oxygen atoms are capable of forming hydrogen bonds with suitable donor molecules.

The solvent environment would play a critical role in the molecule's behavior. In a polar solvent, the polar groups of the molecule would be solvated, influencing its conformational preferences and reactivity. In a nonpolar solvent, intermolecular interactions between the solute molecules might be more pronounced. MD simulations can quantify these interactions and predict how the molecule will behave in different chemical environments.

Table 2: Potential Intermolecular Interactions of this compound (Note: This table is a qualitative prediction. Quantitative analysis would require specific simulation studies.)

| Interaction Type | Participating Moieties | Predicted Significance |

| π-π Stacking | Naphthalene and Benzene Rings | High |

| Halogen Bonding | Bromine Atom | Moderate |

| Dipole-Dipole Interactions | Ester and Ether Groups | Moderate |

| van der Waals Forces | Entire Molecule | High |

Applications of Ethyl 4 Benzyloxy 7 Bromo 2 Naphthoate As a Chemical Intermediate and Building Block

Utilization in the Synthesis of Complex Natural Products

While no direct total synthesis of a major natural product explicitly details the use of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate, its structure is emblematic of intermediates used in the construction of polyketides, alkaloids, and other classes of natural products that feature a naphthalene (B1677914) core. The bromo group is particularly significant as it serves as a handle for carbon-carbon bond formation through various cross-coupling reactions.

The general strategy would involve:

Cross-coupling reaction: The bromo substituent at the 7-position can readily participate in palladium-catalyzed reactions such as Suzuki, Stille, Heck, or Sonogashira couplings to introduce new carbon-based fragments. This is a common method for elaborating complex carbon skeletons.

Deprotection: The benzyloxy group is a standard protecting group for phenols. Its removal, typically through hydrogenolysis, unmasks the hydroxyl group, which can then be used for further functionalization or is a key feature of the target natural product.

Ester Manipulation: The ethyl ester at the 2-position can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, providing another avenue for diversification.

Many bioactive compounds, including some with antimicrobial or anticancer properties, are based on substituted naphthalene structures. rsc.org The synthesis of such compounds often relies on the regioselective functionalization of a naphthalene precursor, a role for which this compound is well-suited.

Precursor for Diversely Substituted Naphthalene Scaffolds

The true value of this compound lies in its capacity to serve as a starting point for a wide array of polysubstituted naphthalenes. The differential reactivity of its functional groups allows for a stepwise and controlled introduction of new substituents.

| Functional Group | Potential Transformations | Example Reaction |

| 7-Bromo | C-C, C-N, C-O bond formation | Suzuki coupling with an arylboronic acid to form a biaryl structure. |

| 4-Benzyloxy | Deprotection to a hydroxyl group | Hydrogenolysis using H₂ and a Palladium catalyst. |

| 2-Ethyl ester | Conversion to other functional groups | Saponification to a carboxylic acid, followed by amide coupling. |

The synthesis of brominated naphthoquinones and other functionalized naphthalenes often starts from simpler bromonaphthalene derivatives. researchgate.net For instance, the synthesis of 2,6-dibromonaphthalene (B1584627) can be achieved through the polybromination of naphthalene followed by a regioselective debromination. cardiff.ac.uk A compound like this compound offers a more direct route to specifically substituted naphthalenes.

Integration into Polyaromatic Systems and Heterocyclic Compounds

The naphthalene core of this compound can be extended into larger polycyclic aromatic hydrocarbons (PAHs) or incorporated into heterocyclic systems. The bromo group is the primary site for such extensions via cross-coupling reactions. For example, a double Suzuki coupling could be envisioned after converting the ester to a second coupling site, leading to extended, ladder-type aromatic systems.

Furthermore, the existing functional groups can be used to construct fused heterocyclic rings. For instance, the carboxylic acid derived from the ester and the adjacent deprotected hydroxyl group could be used to form a lactone ring. Alternatively, reactions involving both the naphthalene core and its substituents can lead to the formation of complex heterocyclic frameworks, such as naphthofurans or benzocarbazoles, which are present in many biologically active molecules.

Potential Role in Designing Building Blocks for Functional Materials (e.g., photoresponsive switches, organic electronic components)

Naphthalene diimides and other derivatives are known to be useful in organic electronics due to their electron-accepting properties and high charge-carrier mobilities. researchgate.net While this compound is not a naphthalene diimide, it serves as a potential precursor for materials with interesting electronic and photophysical properties.

The bromo-substituted naphthalene core can be incorporated into conjugated polymers or oligomers. The ability to tune the electronic properties by introducing different substituents via cross-coupling reactions makes this class of compounds interesting for applications in:

Organic Field-Effect Transistors (OFETs): The naphthalene core can be part of the semiconductor material.

Organic Light-Emitting Diodes (OLEDs): Functionalized naphthalenes can be used as emitters or host materials.

Photoresponsive Materials: The extended aromatic system that can be built from this precursor might exhibit photochromism or be used as a component in a molecular switch.

The synthesis of such functional materials often relies on the precise assembly of molecular building blocks. The versatile reactivity of this compound makes it a candidate for such a role, allowing for the systematic variation of the final structure to optimize its properties for a specific application.

Future Research Directions and Emerging Paradigms

Development of Green and Sustainable Synthetic Routes for Naphthoate Derivatives

The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical and chemical industries, aiming to reduce environmental impact and enhance safety. The development of sustainable methods for producing naphthoate derivatives is an active area of research, focusing on several key aspects:

Atom Economy and Waste Prevention: Traditional multi-step syntheses often generate significant waste. Future approaches will likely focus on designing convergent and one-pot syntheses that maximize the incorporation of all starting materials into the final product, thus improving atom economy.

Use of Renewable Feedstocks and Solvents: Research is exploring the use of bio-based starting materials and renewable solvents to reduce reliance on petrochemicals. For instance, lignin, an abundant biopolymer, is a source of aromatic compounds that could potentially be transformed into naphthalene-based structures. The use of greener solvents, such as ionic liquids or supercritical fluids, is also being investigated to replace hazardous organic solvents.

Biocatalysis: Enzymes offer a highly selective and environmentally benign alternative to traditional chemical catalysts. Biocatalytic approaches, such as the use of lipases for esterification or transesterification, could be employed for the synthesis of naphthoate esters under mild conditions. Research into engineered enzymes could further expand the substrate scope and efficiency of these transformations. For example, the enzymatic synthesis of enantiopure propargylic alcohols and amines from racemic mixtures showcases the potential of biocatalysis in creating complex chiral molecules, a principle that could be extended to naphthoate synthesis. nih.gov

A hypothetical green synthesis of Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate could involve a biocatalytic esterification of 4-(benzyloxy)-7-bromo-2-naphthoic acid, which itself could be derived from renewable precursors through a series of eco-friendly transformations.

Exploration of Novel Catalytic Transformations for Brominated Naphthoates

The bromine atom on the naphthalene (B1677914) scaffold of this compound serves as a versatile handle for a variety of catalytic cross-coupling reactions, allowing for the introduction of diverse functional groups. Future research is focused on developing more efficient and selective catalytic systems.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium catalysis is a cornerstone of modern organic synthesis. Research continues to develop more active and stable palladium catalysts for reactions like Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig couplings on brominated naphthalene substrates. nih.govnih.gov These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a wide array of functionalized naphthoate derivatives. For instance, a palladium-catalyzed cross-coupling reaction could be employed to replace the bromine atom in this compound with various substituents, leading to novel compounds with potentially interesting properties.

C-H Activation: Direct C-H functionalization is an emerging and powerful strategy that avoids the need for pre-functionalized starting materials, thereby shortening synthetic routes and reducing waste. nih.gov Research into transition-metal catalyzed C-H activation on the naphthalene core could provide new avenues for the synthesis and diversification of naphthoate derivatives.

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a mild and powerful tool for a wide range of organic transformations. This technology could be applied to the functionalization of brominated naphthoates, enabling reactions that are difficult to achieve with traditional thermal methods.

| Catalytic Transformation | Potential Application in Naphthoate Synthesis |

| Suzuki-Miyaura Coupling | Introduction of aryl or vinyl groups at the 7-position. |

| Heck Coupling | Alkenylation at the 7-position. |

| Sonogashira Coupling | Alkynylation at the 7-position. |

| Buchwald-Hartwig Amination | Introduction of nitrogen-based functional groups. |

| C-H Activation | Direct functionalization of the naphthalene core. |

| Photoredox Catalysis | Novel transformations under mild conditions. |

Advanced Computational Studies for Predictive Design and Reaction Optimization

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of molecular properties, the elucidation of reaction mechanisms, and the rational design of new catalysts and synthetic routes.

Predictive Modeling of Reactivity and Properties: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the electronic and steric properties of substituted naphthoates, providing insights into their reactivity and potential biological activity. nih.gov This knowledge can guide the design of new derivatives with desired characteristics.

Reaction Mechanism Elucidation: Computational studies can provide detailed insights into the reaction mechanisms of catalytic transformations involved in naphthoate synthesis. By modeling transition states and reaction intermediates, researchers can understand the factors that control selectivity and efficiency, leading to the optimization of reaction conditions and the development of more effective catalysts.

In Silico Catalyst Design: Computational methods are being developed to design new catalysts with enhanced activity and selectivity for specific transformations. This "in silico" approach can accelerate the discovery of novel catalytic systems for the synthesis of complex molecules like this compound.

Integration with Automation and High-Throughput Experimentation in Naphthoate Synthesis

The integration of automation and high-throughput experimentation (HTE) is revolutionizing the field of chemical synthesis by enabling the rapid screening of reaction conditions and the discovery of new transformations.

Automated Synthesis Platforms: Robotic systems are increasingly used to automate the synthesis of complex organic molecules. scienceintheclassroom.org These platforms can perform multi-step syntheses with high precision and reproducibility, freeing up researchers' time for more creative tasks. The synthesis of a library of naphthoate derivatives could be automated to accelerate the discovery of compounds with specific properties.

High-Throughput Screening (HTS): HTS allows for the parallel execution of a large number of experiments, making it possible to rapidly screen a wide range of catalysts, ligands, solvents, and other reaction parameters. scienceintheclassroom.orghebmu.edu.cn This approach is particularly valuable for the optimization of challenging catalytic reactions, such as those used in the synthesis of functionalized naphthoates. For example, a high-throughput screen could be used to identify the optimal palladium catalyst and reaction conditions for a Suzuki coupling reaction on a brominated naphthoate substrate. scienceintheclassroom.org

Data-Driven Reaction Optimization: The large datasets generated by HTE can be analyzed using machine learning algorithms to build predictive models for reaction outcomes. These models can then be used to guide the design of new experiments and accelerate the optimization of synthetic routes.

| Technology | Application in Naphthoate Synthesis |

| Automated Synthesis Platforms | Rapid synthesis of a library of naphthoate derivatives. |

| High-Throughput Screening | Optimization of catalytic reactions and discovery of new transformations. |

| Robotic Liquid/Solid Handling | Precise and automated dispensing of reagents and catalysts. |

| Machine Learning | Predictive modeling of reaction outcomes and data-driven optimization. |

The convergence of these emerging paradigms holds immense promise for the future of chemical synthesis. By embracing green chemistry principles, exploring novel catalytic methodologies, leveraging the power of computational modeling, and integrating automation and high-throughput experimentation, the scientific community can develop more efficient, sustainable, and innovative routes to valuable chemical compounds like this compound.

Q & A

Q. What are the common synthetic routes for Ethyl 4-(benzyloxy)-7-bromo-2-naphthoate, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential functionalization:

- Benzyloxy Introduction : React 4-hydroxy-7-bromo-2-naphthoic acid with benzyl bromide under basic conditions (e.g., anhydrous K₂CO₃ in acetone) to install the benzyloxy group at the 4-position .

- Esterification : Treat the intermediate with ethyl chloroformate or via acid-catalyzed esterification to form the ethyl ester .

- Purification : Column chromatography (hexane:ethyl acetate, 2:1 v/v) effectively isolates the product, as demonstrated in analogous bromonaphthoate syntheses .

Q. How is the molecular structure of this compound confirmed experimentally?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and bond lengths/angles, as applied to structurally related bromonaphthoates (e.g., methyl 1-bromo-2-naphthoate) .

- NMR Spectroscopy : Analyze aromatic proton splitting patterns (e.g., coupling constants for bromine’s anisotropic effects) and ester/benzyloxy group signals .

- Exact Mass Spectrometry : Confirm molecular formula using high-resolution MS (e.g., exact mass ~385.04 g/mol for C₂₀H₁₇BrO₃), following protocols for similar metabolites .

Advanced Research Questions

Q. What intermolecular interactions stabilize the crystal lattice of brominated naphthoate derivatives?

- Methodological Answer :

- Non-covalent Interactions : In analogous bromonaphtho[2,1-b]furan derivatives, C–H···O hydrogen bonds and C–Br···π interactions contribute to crystal stability. These are identified via X-ray crystallography and Hirshfeld surface analysis .

- Packing Analysis : Use software like Mercury to visualize interactions (e.g., offset π-π stacking due to steric hindrance from the bromo group) .

Q. How does the regioselectivity of bromination at the 7-position of the naphthalene ring compare to other substitution patterns?

- Methodological Answer :

- Directing Effects : The benzyloxy group at the 4-position acts as an electron-donating substituent, directing electrophilic bromination to the 7-position via resonance stabilization. Competitive pathways (e.g., 6-bromo byproducts) are minimized using controlled stoichiometry of NBS (N-bromosuccinimide) .

- Mechanistic Validation : Computational modeling (DFT) can predict charge distribution on the naphthalene ring to rationalize regioselectivity .

Q. How do substituents (benzyloxy, bromo, ester) influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer :

- Suzuki-Miyaura Applications : The bromo group enables palladium-catalyzed coupling with aryl boronic acids. Steric hindrance from the benzyloxy group may reduce reaction rates, requiring optimized ligands (e.g., SPhos) .

- Ester Stability : Monitor hydrolysis under basic conditions via HPLC; use protecting groups (e.g., TMSCl) during coupling to preserve the ester .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.